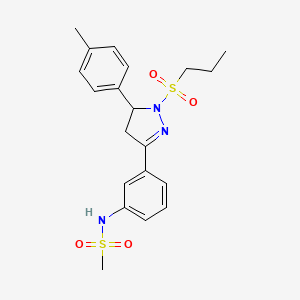![molecular formula C10H20ClNO B2935096 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2490403-77-3](/img/structure/B2935096.png)
7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride: is a chemical compound with the molecular formula C10H19NO.ClH. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . The process can be summarized as follows:
Alkylation: Tetrahydropyran-4-carbonitrile is reacted with 1-bromo-2-fluoroethane in the presence of a base to form an intermediate.
Heterocyclization: The intermediate undergoes cyclization to form the spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique spiro structure provides rigidity and three-dimensionality, which are valuable in drug design .
Biology and Medicine: The compound has shown potential as a scaffold for the development of biologically active molecules. It has been investigated for its role as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .
Wirkmechanismus
The mechanism of action of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that affects its activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxa-8-azaspiro[4.5]decane;hydrochloride
- 8-Oxa-2-azaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decane
Comparison: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to the presence of an ethyl group and a spiro linkage involving an oxygen and nitrogen atom. This structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s lipophilicity and binding affinity to molecular targets .
Eigenschaften
IUPAC Name |
7-ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9-7-10(4-6-12-9)3-5-11-8-10;/h9,11H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUEUOUDMJGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2(CCNC2)CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE](/img/structure/B2935015.png)




![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2935024.png)
![bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid](/img/structure/B2935027.png)




![2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
